3-Chloro-4-(2-ethylphenoxy)aniline
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Overview
Description
3-Chloro-4-(2-ethylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a 2-ethylphenoxy group at the fourth position. This compound is primarily used in research and development within the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with 2-ethylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the palladium-catalyzed amination of 3-chloro-4-bromophenol with 2-ethylphenylamine. This reaction is conducted under an inert atmosphere using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in the presence of a base like sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-ethylphenoxy)aniline undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2-ethylphenoxy)aniline is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-ethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2-methylphenoxy)aniline: Similar structure with a methyl group instead of an ethyl group.
3-Chloro-4-(2-isopropylphenoxy)aniline: Similar structure with an isopropyl group instead of an ethyl group.
3-Chloro-4-(2-tert-butylphenoxy)aniline: Similar structure with a tert-butyl group instead of an ethyl group.
Uniqueness
3-Chloro-4-(2-ethylphenoxy)aniline is unique due to the presence of the 2-ethylphenoxy group, which imparts specific chemical and physical properties to the compound. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-4-(2-ethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUVSMEYJVUEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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